molecular formula C16H17N3S B3879396 benzaldehyde N'-benzyl-N-methylthiosemicarbazone

benzaldehyde N'-benzyl-N-methylthiosemicarbazone

Cat. No. B3879396
M. Wt: 283.4 g/mol
InChI Key: KQBGKYJFHDWQKT-PDGQHHTCSA-N
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Description

Benzaldehyde is an organic compound consisting of a benzene ring with a formyl substituent . It is among the simplest aromatic aldehydes and one of the most industrially useful . It is a colorless liquid with a characteristic almond-like odor, and is commonly used in cherry-flavored sodas .


Synthesis Analysis

Benzaldehyde can be synthesized through various methods. One method involves the selective hydrogenation of benzaldehyde under visible light illumination . Another method involves the synthesis of benzyl alcohol via a process known as the Betti reaction .


Molecular Structure Analysis

The molecular formula of benzaldehyde is C7H6O . The structure consists of a benzene ring with a formyl substituent .


Chemical Reactions Analysis

Benzaldehyde can undergo various reactions. For example, it can be metabolized to benzoic acid or converted to benzyl alcohol .


Physical And Chemical Properties Analysis

Benzaldehyde has a molar mass of 106.124 g/mol . It is a colorless liquid with a density of 1.044 g/mL . It has a melting point of -57.12°C and a boiling point of 178.1°C .

Mechanism of Action

The mechanism of action of benzaldehyde in chemical reactions can vary depending on the specific reaction. For instance, in the synthesis of N-benzyl-N-methyl-1-phenylmethanamine, benzaldehyde reacts with benzylamine and CO2 under light irradiation .

Safety and Hazards

Benzaldehyde is combustible and harmful if swallowed . It can cause skin and eye irritation, and may cause respiratory irritation . It may also cause central nervous system depression and kidney damage .

Future Directions

Future research could focus on developing more efficient catalysts for the production of benzyl alcohol from benzaldehyde . Additionally, studies could explore the use of benzaldehyde in the synthesis of other compounds .

properties

IUPAC Name

1-benzyl-1-[(Z)-benzylideneamino]-3-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3S/c1-17-16(20)19(13-15-10-6-3-7-11-15)18-12-14-8-4-2-5-9-14/h2-12H,13H2,1H3,(H,17,20)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBGKYJFHDWQKT-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)N(CC1=CC=CC=C1)N=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=S)N(CC1=CC=CC=C1)/N=C\C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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benzaldehyde N'-benzyl-N-methylthiosemicarbazone
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benzaldehyde N'-benzyl-N-methylthiosemicarbazone
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benzaldehyde N'-benzyl-N-methylthiosemicarbazone
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benzaldehyde N'-benzyl-N-methylthiosemicarbazone

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